(5-Bromothiazol-4-yl)methanol

Catalog No.
S893689
CAS No.
912639-68-0
M.F
C4H4BrNOS
M. Wt
194.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Bromothiazol-4-yl)methanol

CAS Number

912639-68-0

Product Name

(5-Bromothiazol-4-yl)methanol

IUPAC Name

(5-bromo-1,3-thiazol-4-yl)methanol

Molecular Formula

C4H4BrNOS

Molecular Weight

194.05 g/mol

InChI

InChI=1S/C4H4BrNOS/c5-4-3(1-7)6-2-8-4/h2,7H,1H2

InChI Key

ZUKFBXWPNACQLL-UHFFFAOYSA-N

SMILES

C1=NC(=C(S1)Br)CO

Canonical SMILES

C1=NC(=C(S1)Br)CO
  • Literature Review: A search of scientific databases like ScienceDirect, PubMed, and Google Scholar using the exact name "(5-Bromothiazol-4-yl)methanol" yielded no significant results on its use in scientific research.
  • Commercially Available: Companies like Sigma-Aldrich and Ambeed do list (5-Bromothiazol-4-yl)methanol in their catalogs, indicating its potential use in research applications. However, no specific details regarding its research use are provided [, ].

Future Research Potential:

The presence of the thiazole ring and a methanol group suggests potential applications in various research fields:

  • Medicinal Chemistry: The thiazole ring is a common pharmacophore found in many drugs. (5-Bromothiazol-4-yl)methanol could serve as a starting material for synthesizing novel bioactive molecules with potential therapeutic applications [].
  • Material Science: The molecule's functional groups might be of interest for researchers exploring the development of new materials with specific properties.

(5-Bromothiazol-4-yl)methanol is a chemical compound characterized by its thiazole ring structure, which includes a bromine atom at the 5-position and a hydroxymethyl group at the 4-position. The molecular formula for this compound is C4H4BrNOSC_4H_4BrNOS, and it has a molecular weight of approximately 194.05 g/mol. This compound is notable for its potential applications in medicinal chemistry due to the presence of both halogen and functional hydroxyl groups, which can influence its reactivity and biological activity.

Typical of thiazole derivatives:

  • Reduction Reactions: The hydroxymethyl group can be reduced to yield alcohols or further transformed into other functional groups.
  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles, such as amines or thiols, to form new compounds.
  • Condensation Reactions: The hydroxymethyl group may react with carbonyl compounds to form hemiacetals or acetals.

Compounds containing thiazole rings, including (5-Bromothiazol-4-yl)methanol, have been studied for their biological activities:

  • Antimicrobial Properties: Thiazole derivatives often exhibit antibacterial and antifungal activities due to their ability to interfere with microbial enzyme systems.
  • Anticancer Activity: Some thiazole compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of cell cycle control pathways.
  • Enzyme Inhibition: This compound may act as an inhibitor of specific protein kinases, which are crucial in regulating cell growth and division .

Several synthetic routes have been developed for (5-Bromothiazol-4-yl)methanol:

  • Direct Halogenation: Starting from thiazole derivatives, bromination can be performed using bromine or N-bromosuccinimide in suitable solvents.
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through formylation followed by reduction using sodium borohydride or similar reducing agents.
  • Multi-step Synthesis: A more complex synthesis may involve the formation of intermediate thiazole derivatives that are subsequently modified to introduce both bromine and hydroxymethyl functionalities .

(5-Bromothiazol-4-yl)methanol has several applications:

  • Pharmaceutical Development: Its potential as a lead compound in drug discovery for antimicrobial and anticancer agents.
  • Chemical Research: Used as a building block in organic synthesis to create more complex thiazole-containing molecules.
  • Agricultural Chemicals: Possible use in developing pesticides or herbicides due to its biological activity against various pathogens .

Studies on (5-Bromothiazol-4-yl)methanol's interactions with biological targets are critical for understanding its pharmacological profile:

  • Protein Kinase Inhibition: Investigations into how this compound affects specific kinases could reveal its mechanism of action in cancer treatment.
  • Binding Affinity Studies: Evaluating its binding affinity to various enzymes and receptors will provide insights into its therapeutic potential.

Several compounds share structural similarities with (5-Bromothiazol-4-yl)methanol, each exhibiting unique properties:

Compound NameCAS NumberSimilarity IndexNotable Features
2-Bromothiazole-4-carboxylic acid5198-88-90.84Contains a carboxylic acid functional group.
Methyl 2-bromothiazole-4-carboxylate170235-26-40.77Methyl ester derivative with potential bioactivity.
Ethyl 2-bromothiazole-4-carboxylate100367-77-90.75Ethyl ester variant; similar reactivity patterns.
2-Bromo-4-(hydroxymethyl)thiazole5198-86-70.84Hydroxymethyl group similar to (5-Bromothiazol-4-yl)methanol.
2,4-Dibromothiazole-5-methanol170232-68-50.56Contains two bromine atoms; potentially more reactive.

These compounds illustrate the diversity within the thiazole family while highlighting the unique aspects of (5-Bromothiazol-4-yl)methanol, particularly its specific substitution pattern and biological potential.

XLogP3

1.1

Dates

Modify: 2023-08-16

Explore Compound Types